3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

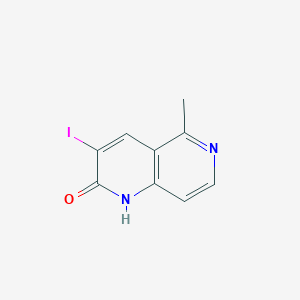

The molecular architecture of 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry, reflecting its bicyclic structure with specific substitution patterns. The compound possesses the molecular formula C9H7IN2O and exhibits a molecular weight of 286.07 daltons, positioning it as a moderately sized heterocyclic molecule within the naphthyridine class. The International Union of Pure and Applied Chemistry designation "3-iodo-5-methyl-1H-1,6-naphthyridin-2-one" precisely describes the structural features, including the iodine atom at position 3, the methyl group at position 5, and the carbonyl functionality at position 2.

The bicyclic framework consists of two fused six-membered rings, with nitrogen atoms strategically positioned at the 1 and 6 positions of the naphthyridine core. This arrangement creates a conjugated system that significantly influences the molecule's electronic properties and chemical reactivity. The InChI identifier "InChI=1S/C9H7IN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13)" provides a complete structural representation, while the InChIKey "ZDGRMUYBFGNPMI-UHFFFAOYSA-N" serves as a unique molecular identifier. The SMILES notation "Cc1nccc2nc(O)c(I)cc12" offers an alternative structural representation that emphasizes the connectivity and functional group positioning.

The molecular architecture demonstrates typical characteristics of naphthyridine derivatives, with the parent structure 1,6-naphthyridin-2(1H)-one serving as the foundational framework. The incorporation of iodine at the 3-position introduces significant steric and electronic effects, while the methyl substitution at position 5 provides additional structural complexity and influences the overall molecular geometry. The European Community number 939-109-1 and the chemical abstracts service registry number 1407532-87-9 provide standardized identification for regulatory and commercial purposes.

Propiedades

IUPAC Name |

3-iodo-5-methyl-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGRMUYBFGNPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257457 | |

| Record name | 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407532-87-9 | |

| Record name | 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407532-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives are known to play a significant role in cell biology and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

The synthesis of 1,5-naphthyridines involves reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Pharmacokinetics

Similar compounds have shown good secondary pharmacology and physicochemical properties and excellent pharmacokinetics in preclinical species .

Result of Action

Similar compounds have shown reduced effects on human bone marrow progenitor cells in vitro .

Action Environment

Some similar processes can be run under solvent-free conditions .

Actividad Biológica

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (CAS Number: 1407532-87-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₇IN₂O

- Molecular Weight : 286.07 g/mol

- Melting Point : 260–263 °C

- Structure : It features a naphthyridine core with an iodine substituent and a methyl group, contributing to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Recent methodologies have focused on efficient synthetic routes that enhance yield and purity. For instance, one study highlights a concise synthesis via iododecarboxylation reactions, which allows for rapid assembly of naphthyridine derivatives suitable for further functionalization .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study assessing a related class of naphthyridinones demonstrated their ability to induce apoptosis in various cancer cell lines, including HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) . The mechanism involves DNA damage and the generation of reactive oxygen species (ROS), which are critical for triggering apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The planar structure allows intercalation into DNA strands, disrupting replication processes.

- Apoptosis Induction : It activates apoptotic pathways by increasing ROS levels and inhibiting anti-apoptotic proteins like Bcl-2 .

- Telomerase Inhibition : Some derivatives have shown potential in targeting telomerase activity, which is often upregulated in cancer cells .

Study on Cytotoxicity

A recent study synthesized a series of naphthyridinones related to this compound and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that certain analogs exhibited higher selectivity and potency against cancer cells compared to normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Iodo-5-methyl | HL-60 | 15 | DNA Damage |

| 3-Iodo Derivative | MCF-7 | 20 | ROS Generation |

Comparative Analysis

Comparative studies have shown that derivatives of naphthyridinones can enhance anticancer activity through structural modifications. For example, the introduction of various substituents at different positions on the naphthyridine ring has been linked to improved efficacy against specific cancer types .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues with Modified Substituents

3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride (CID 13232048)

- Molecular Formula : C₉H₉N₃O·HCl (vs. C₉H₇IN₂O for the target compound).

- Key Differences: Substituent at position 3: Amino group (-NH₂) replaces iodine, altering electronic properties (electron-donating vs. electron-withdrawing). Hydrochloride salt: Enhances solubility in polar solvents compared to the neutral iodo derivative.

- Impact: The amino group may improve binding affinity in biological systems via hydrogen bonding, whereas iodine could facilitate cross-coupling reactions in synthesis .

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine

- Molecular Formula : C₁₀H₁₀IN₂O (vs. C₉H₇IN₂O for the target compound).

- Key Differences: Methoxy group at position 2: Replaces the oxo group, eliminating the dihydro structure and restoring aromaticity.

- Impact : The methoxy group may increase lipophilicity, favoring membrane permeability in drug design .

Compounds with Saturated or Decahydro Cores

(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

Pharmaceutical Derivatives with Diverse Substituents

2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

- Core Structure : 1,7-naphthyridine (vs. 1,6-naphthyridine in the target compound).

- Key Features :

- Morpholinyl and pyrazolyl groups : Enhance solubility and target specificity in drug candidates.

- Polymorphic form B : Highlights the importance of solid-state properties in bioavailability.

- Contrast : The 1,7-naphthyridine isomer and bulky substituents suggest distinct pharmacological applications compared to the simpler target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects: Iodo substituents (electron-withdrawing) may stabilize negative charges in intermediates, whereas amino groups (electron-donating) could enhance nucleophilicity .

- Synthetic Utility: Iodo derivatives are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy or amino groups may serve as directing groups in functionalization .

Métodos De Preparación

Halogenation via Iododecarboxylation

A notable method involves iododecarboxylation of a carboxylated 1,6-naphthyridin-2-one precursor. This approach allows for the direct introduction of iodine at the 3-position through the removal of a carboxyl group and simultaneous iodination.

- The precursor 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one can be synthesized and subsequently subjected to iododecarboxylation to yield the iodinated compound.

- This method is efficient and concise, enabling rapid access to the iodinated naphthyridin-2-one derivative suitable for further functionalization.

Electrophilic Iodination of 5-Methyl-1,2-dihydro-1,6-naphthyridin-2-one

Another common route is the electrophilic substitution on the 5-methyl-1,2-dihydro-1,6-naphthyridin-2-one using iodine or iodine reagents:

- Strong iodine sources such as molecular iodine (I2) or iodine monochloride (ICl) are used in the presence of acidic or neutral solvents.

- Reaction conditions are optimized to favor substitution at the 3-position, leveraging the electron density and directing effects of the methyl and lactam groups.

- The reaction is typically carried out in solvents like dioxane/water mixtures or other polar aprotic solvents to enhance solubility and control reactivity.

Catalytic and Oxidative Methods

Catalysts and oxidants have been explored to improve yields and selectivity in the iodination step:

- Iodine catalysis in the presence of oxidants such as sodium nitrite (NaNO2), potassium iodate (KIO3), or manganese dioxide (MnO2) has been reported to facilitate halogenation reactions on related naphthyridine systems.

- These conditions allow mild and efficient iodination, with the possibility of catalyst recovery and reuse, improving the sustainability of the process.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Iododecarboxylation | Carboxylated precursor, iodine reagent | High | Concise, regioselective | Requires carboxylated precursor |

| Electrophilic Iodination | I2 or ICl, acidic/neutral solvent | Moderate | Straightforward, widely used | May require optimization for selectivity |

| Catalytic Iodination | I2 + NaNO2/KIO3/MnO2, dioxane/water | Moderate to high | Mild conditions, reusable catalyst | Catalyst handling needed |

Research Findings and Notes

- The iododecarboxylation method is distinguished by its rapid and efficient synthesis of 1,6-naphthyridin-2-one derivatives with iodine substitution, facilitating further cross-coupling reactions and functionalization.

- Electrophilic iodination is a classical approach but requires careful control to avoid polyiodination or side reactions, especially due to the presence of multiple reactive sites in the heterocyclic ring.

- Catalytic systems using iodine and oxidants have been demonstrated to be practical and environmentally friendly, with good reproducibility and yields in the synthesis of halogenated naphthyridines.

- The presence of nitrogen atoms in the naphthyridine ring influences the regioselectivity and reactivity, necessitating tailored reaction conditions for optimal iodination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.